
6,2'-Dimethyladenosine5'-Monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,2’-Dimethyladenosine 5’-Monophosphate: is a modified nucleoside monophosphate It is a derivative of adenosine monophosphate, where methyl groups are added at the 6th and 2’-positions of the adenosine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the pH is carefully controlled to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of 6,2’-Dimethyladenosine 5’-Monophosphate may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as:
Purification: Using chromatography techniques to separate the desired product from by-products.
Crystallization: To obtain the compound in a pure, solid form.
Quality Control: Ensuring the product meets the required specifications for research or pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
6,2’-Dimethyladenosine 5’-Monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as thiols or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized analogs.
Aplicaciones Científicas De Investigación
6,2’-Dimethyladenosine 5’-Monophosphate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The methyl groups at the 6th and 2’-positions can influence the compound’s binding affinity and specificity, modulating its biological activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Monophosphate: The parent compound without methyl groups.
N6-Methyladenosine: Methylation at the 6th position only.
2’-O-Methyladenosine: Methylation at the 2’-position only.
Uniqueness
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to the presence of methyl groups at both the 6th and 2’-positions. This dual methylation can significantly alter its chemical and biological properties compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H17N3Na2O9S3 |
|---|---|
Peso molecular |
585.5 g/mol |
Nombre IUPAC |
disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
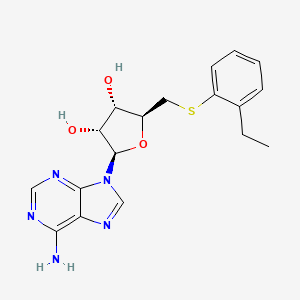


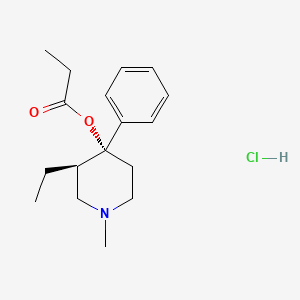
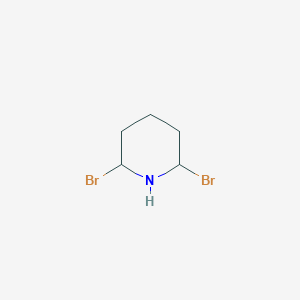

![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)

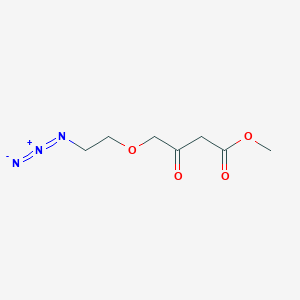
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
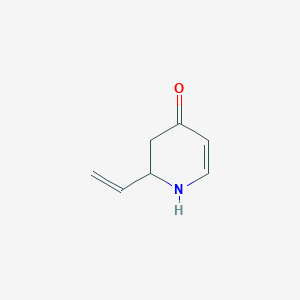
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
